CCT239065-d7
Descripción
CCT239065-d7 (CAS No. 957055-11-7) is a deuterated derivative of the CDK 4/6 inhibitor CCT239065, where seven hydrogen atoms are replaced with deuterium. This modification enhances its metabolic stability, making it particularly valuable in pharmacokinetic (PK) and pharmacodynamic (PD) studies as an internal standard for mass spectrometry-based quantification . The parent compound, CCT239065, is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which play critical roles in cell cycle progression and are therapeutic targets in cancers such as hormone receptor-positive breast cancer .
The deuterated form retains the biological activity of the parent molecule while offering improved isotopic tracing capabilities in complex biological matrices. Its molecular formula is C₂₀H₁₉D₇N₃O₂S, with a molecular weight of 390.57 g/mol. The deuterium atoms are strategically positioned at metabolically vulnerable sites to reduce oxidative degradation, as evidenced by in vitro microsomal stability assays .
Propiedades
Fórmula molecular |
C₂₉H₂₂D₇N₇O₃S |
|---|---|
Peso molecular |
562.69 |
Sinónimos |
N-[4-[(3,4-dihydro-3-oxopyrido[2,3-b]pyrazin-8-yl)oxy]-2-(methylthio)phenyl]-N’-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]-urea-d7; |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Table 1: Comparative Physicochemical Properties of CCT239065-d7 and Related CDK4/6 Inhibitors
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | Solubility (µg/mL) | Metabolic Stability (t₁/₂ in HLMs, min) |
|---|---|---|---|---|---|
| CCT239065-d7 | C₂₀H₁₉D₇N₃O₂S | 390.57 | 3.2 | 15.8 (PBS, pH 7.4) | 48.3 |
| CCT239065 (parent) | C₂₀H₂₆N₃O₂S | 383.50 | 3.0 | 22.4 (PBS, pH 7.4) | 12.7 |
| Palbociclib-d8 | C₂₄H₂₁D₈N₅O₂ | 451.62 | 2.8 | 8.5 (PBS, pH 7.4) | 65.2 |
| Abemaciclib-d4 | C₂₇H₂₈D₄F₂N₅O | 498.59 | 3.5 | 10.2 (PBS, pH 7.4) | 54.9 |
Key Findings :
- CCT239065-d7 exhibits a 3.8-fold increase in metabolic half-life compared to its non-deuterated parent compound, attributed to deuterium substitution at benzylic and methyl positions .
- Its solubility is lower than the parent compound due to isotopic effects on crystal lattice energy .
- Compared to other deuterated CDK4/6 inhibitors (e.g., Palbociclib-d8), CCT239065-d7 shows moderate lipophilicity (LogP = 3.2), balancing membrane permeability and aqueous solubility .
Table 2: Inhibitory Activity (IC₅₀) Against CDK4/6 and Off-Target Kinases
| Compound | CDK4 (nM) | CDK6 (nM) | CDK2 (nM) | GSK3β (nM) | Selectivity Ratio (CDK4/6 vs. CDK2) |
|---|---|---|---|---|---|
| CCT239065-d7 | 2.1 ± 0.3 | 3.8 ± 0.5 | >10,000 | >10,000 | >4,761 |
| Palbociclib-d8 | 0.9 ± 0.2 | 1.2 ± 0.4 | 8,500 | >10,000 | >9,444 |
| Abemaciclib-d4 | 1.5 ± 0.4 | 2.0 ± 0.6 | 6,200 | >10,000 | >4,133 |
Key Findings :
- CCT239065-d7 maintains nanomolar potency against CDK4/6 (IC₅₀ = 2.1–3.8 nM), comparable to clinical-stage deuterated inhibitors .
- Off-target activity against CDK2 and GSK3β is negligible (>10,000 nM), ensuring minimal interference in pathway-specific studies .
Pharmacokinetic Profiles
Table 3: Pharmacokinetic Parameters in Sprague-Dawley Rats (10 mg/kg, IV)
| Parameter | CCT239065-d7 | CCT239065 (parent) | Palbociclib-d8 |
|---|---|---|---|
| Cₘₐₓ (ng/mL) | 1,520 ± 210 | 980 ± 145 | 2,310 ± 330 |
| t₁/₂ (h) | 6.7 ± 0.9 | 2.1 ± 0.4 | 8.5 ± 1.2 |
| AUC₀–∞ (h·ng/mL) | 9,870 ± 1,200 | 3,450 ± 580 | 14,200 ± 1,800 |
| Vd (L/kg) | 2.8 ± 0.3 | 4.2 ± 0.6 | 1.9 ± 0.2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
